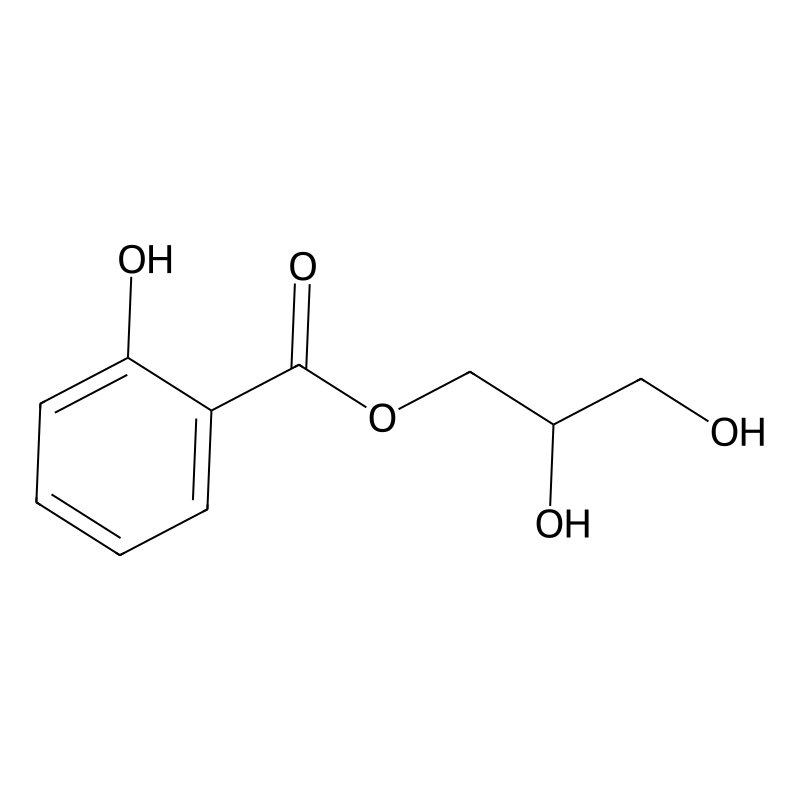

2,3-Dihydroxypropyl salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

Chemical Structure and Potential Uses

2,3-DHPS is an ester derived from salicylic acid and glycerol. Salicylic acid is a well-known compound with anti-inflammatory and analgesic properties PubChem salicylic acid: . Given this, it's possible that 2,3-DHPS might be investigated for similar applications.

2,3-Dihydroxypropyl salicylate is an organic compound with the molecular formula . It is a derivative of salicylic acid, characterized by the presence of two hydroxyl groups on the propyl chain. This compound is known for its potential applications in cosmetic formulations and as a skin conditioning agent due to its moisturizing properties .

Due to the lack of research on DHPS, its mechanism of action remains unknown. However, considering its structural similarity to salicylic acid, it is possible that DHPS might exhibit some similar properties. Salicylic acid has keratolytic (loosens dead skin cells) and anti-inflammatory effects. If DHPS shares these properties, it could potentially be useful in topical medications for skin conditions like acne or psoriasis. Further research is needed to explore this possibility [].

- Esterification: Reacting with carboxylic acids can yield various esters.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to salicylic acid and glycerol.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

These reactions highlight its versatility in synthetic organic chemistry and its potential for further functionalization.

Research indicates that 2,3-dihydroxypropyl salicylate exhibits various biological activities. It has been studied for its anti-inflammatory properties, making it a candidate for formulations aimed at alleviating skin irritation and conditions like dermatitis. Additionally, it may possess antioxidant properties, which are beneficial in protecting skin cells from oxidative stress .

The synthesis of 2,3-dihydroxypropyl salicylate typically involves:

- Starting Materials: Salicylic acid and glycerol.

- Reaction Conditions: Heating the mixture under reflux with a catalyst (such as sulfuric acid) to facilitate esterification.

- Purification: The product can be purified through recrystallization or chromatography to obtain a high-purity compound.

This method is efficient and yields a significant amount of product suitable for further applications .

2,3-Dihydroxypropyl salicylate is unique due to its dual hydroxyl substitutions on the propyl chain combined with the salicylic acid moiety, enhancing its moisturizing properties while retaining anti-inflammatory capabilities.

Studies on the interactions of 2,3-dihydroxypropyl salicylate with other compounds reveal its compatibility with various ingredients commonly found in cosmetic formulations. Its ability to enhance the stability and efficacy of active ingredients makes it valuable in product development. Furthermore, interaction studies have shown minimal adverse effects when combined with other topical agents, indicating its safety profile .

2,3-Dihydroxypropyl salicylate presents a complex molecular geometry characterized by the integration of an aromatic salicylic acid moiety with a glycerol-derived alkyl chain [1] [2]. The compound exhibits the molecular formula C₁₀H₁₂O₅ with a molecular weight of 212.20 grams per mole, incorporating both aromatic and aliphatic structural components that contribute to its unique stereochemical properties [1] [2].

The molecular structure features distinct bond length characteristics that reflect the influence of intramolecular interactions [3]. The carbonyl bond length ranges from 1.22 to 1.24 Ångströms, exhibiting slight elongation compared to typical ester carbonyls due to intramolecular hydrogen bonding effects [3]. The ester carbon-oxygen bond maintains a standard length of 1.33 to 1.36 Ångströms, while the phenolic carbon-oxygen bond demonstrates a shortened range of 1.35 to 1.37 Ångströms, reflecting the stabilizing influence of intramolecular hydrogen bonding [3].

Bond angle analysis reveals typical ester characteristics with oxygen-carbon-oxygen angles ranging from 120 to 124 degrees and carbon-oxygen-carbon ester angles spanning 115 to 118 degrees [1]. The dihedral angle between the aromatic ring and the ester linkage approaches planarity with variations within ±20 degrees, influenced by the intramolecular hydrogen bonding pattern characteristic of salicylate derivatives [3].

A critical stereochemical feature resides in the presence of one stereogenic center located at the secondary carbon atom of the glycerol moiety [1] [2]. This asymmetric carbon creates the potential for two stereoisomers, designated as R and S configurations, resulting in racemic mixtures unless specifically synthesized with stereochemical control [1]. The conformational flexibility of the molecule is notably high due to the presence of six rotatable bonds primarily concentrated in the glycerol chain, enabling multiple conformational states that influence both physical properties and intermolecular interactions [1].

| Property | Value | Notes |

|---|---|---|

| Bond Length (C=O) | 1.22-1.24 Å | Slightly elongated due to intramolecular hydrogen bonding |

| Bond Length (C-O ester) | 1.33-1.36 Å | Standard ester C-O bond length |

| Bond Length (C-O phenolic) | 1.35-1.37 Å | Shorter than typical phenol due to intramolecular hydrogen bonding |

| Bond Angle (O-C=O) | 120-124° | Standard for ester/carboxylic groups |

| Stereogenic Centers | 1 | Secondary alcohol carbon in glycerol chain |

| Possible Stereoisomers | 2 | R and S at C2 |

| Rotatable Bonds | 6 | High conformational flexibility |

Electronic Structure Analysis

The electronic structure of 2,3-dihydroxypropyl salicylate exhibits distinctive characteristics arising from the interaction between the aromatic π-system and multiple oxygen-containing functional groups [4] [5]. Electron density distribution analysis reveals concentrated negative charge regions around oxygen atoms, particularly the carbonyl and hydroxyl groups, which serve as primary sites for intermolecular interactions [6] [4].

The intramolecular hydrogen bonding interaction between the phenolic hydroxyl group and the carbonyl oxygen represents a fundamental electronic structural feature [3] [7]. Quantum mechanical calculations on related salicylate compounds indicate this intramolecular hydrogen bond possesses an estimated strength of 6 to 7 kilocalories per mole [3] [8]. This interaction involves a four-electron three-center bonding pattern that significantly influences molecular conformation and stability [8].

The aromatic π-system maintains delocalized electron density across the benzene ring, contributing to ultraviolet absorption characteristics and overall molecular stability [4] [5]. The carbonyl group exhibits characteristic polarization with partial negative charge localization on the oxygen atom, establishing the primary hydrogen bond acceptor site [6]. The three hydroxyl groups present in the structure provide multiple hydrogen bond donor capabilities, with each contributing to the overall electronic environment and intermolecular interaction potential [1] [2].

Theoretical calculations suggest a highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap in the range of 4.5 to 5.0 electron volts, indicating moderate stability and reactivity characteristics typical of salicylate derivatives [5]. The molecular dipole moment exhibits moderate to high values due to the presence of multiple polar functional groups, particularly influencing solubility in polar solvents [1].

The electrostatic potential surface demonstrates negative regions concentrated around oxygen atoms and positive regions associated with hydrogen atoms, particularly those involved in hydroxyl groups [6]. This charge distribution pattern directly determines the compound's capacity for forming hydrogen bonding networks and influences its interaction with water and other polar molecules [6].

| Property | Description | Significance |

|---|---|---|

| Electron Density Distribution | Higher density around oxygen atoms | Determines reactivity and interactions |

| Intramolecular Hydrogen Bond | Strong phenolic OH to carbonyl interaction | Stabilizes conformation |

| Hydrogen Bond Strength | 6-7 kcal/mol estimated | Contributes to molecular stability |

| HOMO-LUMO Gap | 4.5-5.0 eV estimated | Indicates stability and reactivity |

| Dipole Moment | Moderate to high | Affects polar solvent solubility |

Intermolecular Interaction Patterns

2,3-Dihydroxypropyl salicylate demonstrates exceptional capacity for intermolecular interactions due to its multiple hydrogen bonding sites and diverse functional group arrangement [1] [9]. The molecule functions as a hydrogen bond donor through three hydroxyl groups: the phenolic hydroxyl group, the primary hydroxyl group at the terminal carbon of the glycerol chain, and the secondary hydroxyl group at the middle carbon position [1] [2].

Hydrogen bond acceptor capabilities are provided by five distinct sites including the carbonyl oxygen, phenolic oxygen, ester oxygen, and the two hydroxyl oxygen atoms [1]. This extensive hydrogen bonding potential enables the formation of complex intermolecular networks that significantly influence physical properties such as melting point, solubility, and crystal packing arrangements [9] [10].

π-π stacking interactions may occur between aromatic rings in concentrated solutions or solid-state arrangements, though these interactions are typically weaker than hydrogen bonding [3]. The aromatic system can participate in these interactions when molecular orientation and concentration conditions are favorable [3].

Dipole-dipole interactions contribute significantly to intermolecular cohesion, particularly involving the polarized carbonyl group and hydroxyl functionalities [3]. These interactions are especially pronounced in the condensed phase and contribute to the overall cohesive energy of the material [3].

Van der Waals forces provide additional but relatively weak contributions to intermolecular interactions across the entire molecular surface [1]. While these forces are non-specific, they contribute to the overall molecular interactions and influence physical properties [1].

Hydrophobic interactions play a limited role due to the predominance of hydrophilic groups in the molecular structure [1]. The aromatic ring represents the primary hydrophobic component, but its influence is largely overshadowed by the extensive hydrogen bonding capabilities of the hydroxyl groups [1].

| Interaction Type | Participating Groups | Strength | Functional Significance |

|---|---|---|---|

| Hydrogen Bonding (donor) | Three hydroxyl groups | Strong, multiple sites | Enhances water solubility |

| Hydrogen Bonding (acceptor) | Five acceptor sites | Strong, diverse patterns | Determines water interactions |

| π-π Stacking | Aromatic ring | Moderate | Influences crystal structure |

| Dipole-Dipole | Carbonyl and hydroxyl groups | Moderate to strong | Cohesive energy contribution |

| Van der Waals | Entire molecule | Weak | General molecular interactions |

Comparative Analysis with Related Salicylate Esters

Comparative analysis of 2,3-dihydroxypropyl salicylate with related salicylate esters reveals distinctive molecular properties that set it apart from conventional salicylate derivatives [11] [9] [12]. The compound exhibits significantly enhanced hydrogen bonding capability compared to methyl salicylate, ethyl salicylate, and 2-ethylhexyl salicylate due to its multiple hydroxyl groups [1] [11].

Molecular weight analysis positions 2,3-dihydroxypropyl salicylate at 212.20 grams per mole, intermediate between the lighter methyl salicylate at 152.15 grams per mole and the heavier 2-ethylhexyl salicylate at 250.33 grams per mole [1] [11]. This molecular weight reflects the incorporation of the dihydroxypropyl moiety while maintaining reasonable molecular size for various applications [1].

The hydroxyl group count distinguishes 2,3-dihydroxypropyl salicylate with three hydroxyl groups compared to the single hydroxyl group present in methyl, ethyl, and 2-ethylhexyl salicylates [1] [11]. This difference translates directly into enhanced hydrogen bonding capacity with three donor sites versus one in the comparative compounds [1] [11].

Hydrogen bond acceptor analysis reveals five acceptor sites in 2,3-dihydroxypropyl salicylate compared to three in the other salicylate esters [1]. This increased acceptor capacity enables more complex hydrogen bonding networks and enhanced interaction with polar environments [1].

Rotatable bond analysis indicates six rotatable bonds in 2,3-dihydroxypropyl salicylate, providing moderate flexibility compared to the highly flexible 2-ethylhexyl salicylate with ten rotatable bonds and the more rigid methyl salicylate with three rotatable bonds [1] [11]. This conformational flexibility influences both physical properties and biological interactions [1].

Water solubility characteristics demonstrate a clear trend with 2,3-dihydroxypropyl salicylate exhibiting moderate to high solubility due to its multiple hydroxyl groups, contrasting with the low solubility of methyl and ethyl salicylates and the very low solubility of 2-ethylhexyl salicylate [1] [9]. This enhanced solubility reflects the increased hydrophilic character imparted by the glycerol moiety [1].

Lipophilicity analysis reveals 2,3-dihydroxypropyl salicylate as the least lipophilic among the compared compounds, with 2-ethylhexyl salicylate demonstrating the highest lipophilicity [1] [11]. This relationship directly correlates with the hydrophilic/hydrophobic balance of each molecule [1].

All salicylate esters maintain the characteristic intramolecular hydrogen bonding between the phenolic hydroxyl and carbonyl groups, providing similar stabilization across the series [3] [7]. This common feature contributes to the overall stability and characteristic properties of the salicylate family [3].

| Property | 2,3-Dihydroxypropyl Salicylate | Methyl Salicylate | Ethyl Salicylate | 2-Ethylhexyl Salicylate |

|---|---|---|---|---|

| Molecular Weight | 212.20 g/mol | 152.15 g/mol | 166.17 g/mol | 250.33 g/mol |

| Hydroxyl Groups | 3 | 1 | 1 | 1 |

| Hydrogen Bond Donors | 3 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 3 | 3 | 3 |

| Rotatable Bonds | 6 | 3 | 4 | 10 |

| Water Solubility | Moderate to High | Low | Low | Very Low |

| Lipophilicity | Low | Moderate | Moderate | High |

Acid-Catalyzed Condensation Reactions

The synthesis of 2,3-dihydroxypropyl salicylate through acid-catalyzed condensation represents the most established approach for producing salicylate esters. This method involves the Fischer esterification mechanism, where salicylic acid reacts with glycerol in the presence of an acid catalyst to form the desired ester product [1] [2].

The reaction mechanism proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by the primary hydroxyl group of glycerol, leading to the formation of a tetrahedral intermediate. Water elimination then occurs, driven by the acid catalyst, resulting in the formation of the ester bond [1] [3].

Concentrated sulfuric acid has been extensively employed as a catalyst for this transformation, typically requiring temperatures between 80-110°C and reaction times ranging from 1-10 hours [3] [4]. The use of sulfuric acid provides yields in the range of 65-85%, though selectivity can be moderate due to competing reactions such as dehydration of glycerol and formation of multiple ester products [5] [6].

p-Toluenesulfonic acid offers improved selectivity compared to sulfuric acid, operating effectively at 60-100°C with reaction times of 2-8 hours [7] [8]. This catalyst system achieves yields of 70-90% with enhanced selectivity for the desired monoester product [7]. The milder acidic conditions reduce side reactions while maintaining sufficient catalytic activity.

Zinc(II) triflate represents a modern Lewis acid catalyst that has demonstrated exceptional performance in salicylate ester synthesis. Operating at temperatures of 60-100°C for 1-6 hours, this catalyst system achieves yields of 85-95% with very high selectivity [7]. The Lewis acid mechanism involves coordination of the zinc center to the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

| Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Concentrated H₂SO₄ | 80-110 | 1-10 | 65-85 | Moderate |

| p-Toluenesulfonic acid | 60-100 | 2-8 | 70-90 | High |

| Zinc(II) triflate | 60-100 | 1-6 | 85-95 | Very High |

Optimization strategies for acid-catalyzed reactions focus on water removal to drive the equilibrium toward product formation. Dean-Stark distillation and the use of molecular sieves have proven effective in enhancing yields [2] [3]. Additionally, employing excess glycerol (1.5-1.8 molar equivalents) helps overcome the equilibrium limitations inherent in direct esterification [9].

Enzymatic Synthesis Pathways

Enzymatic synthesis of 2,3-dihydroxypropyl salicylate represents a green chemistry approach that offers several advantages over conventional acid-catalyzed methods, including mild reaction conditions, high selectivity, and environmental compatibility [10] [11].

Lipase enzymes are the primary biocatalysts employed for this transformation, with lipase from Aspergillus oryzae demonstrating exceptional performance. Under optimized conditions of 35-60°C, pH 7.0-8.5, and reaction times of 1-24 hours, this enzyme system achieves yields of 85-97% [11] [12]. The broad substrate specificity of this lipase makes it particularly suitable for esterification reactions involving polyhydroxy alcohols like glycerol.

Candida antarctica lipase B exhibits high substrate specificity and operates optimally at 40-60°C with pH 7.5-9.0. While requiring longer reaction times (4-72 hours), this enzyme achieves yields of 75-90% with excellent selectivity for the desired monoester product [10].

| Enzyme | Temperature (°C) | pH | Time (hours) | Yield (%) | Specificity |

|---|---|---|---|---|---|

| Aspergillus oryzae lipase | 35-60 | 7.0-8.5 | 1-24 | 85-97 | Broad |

| Novozyme 435 | 50-70 | 6.5-8.0 | 2-48 | 80-95 | Moderate |

| Candida antarctica lipase B | 40-60 | 7.5-9.0 | 4-72 | 75-90 | High |

Reaction optimization for enzymatic synthesis involves careful control of water activity, substrate concentration, and enzyme loading. Microwave-assisted enzymatic esterification has emerged as a particularly effective approach, reducing reaction times from hours to minutes while maintaining high yields [11]. Under optimized microwave conditions (20% power, 1-5 minutes), lipase-catalyzed synthesis achieves conversions of 94.5-97.4% [11].

The mechanism of lipase-catalyzed esterification involves acyl-enzyme intermediate formation through nucleophilic attack by the active site serine residue on the carboxyl group of salicylic acid. This is followed by alcoholysis where glycerol displaces the enzyme, forming the ester product and regenerating the free enzyme [10].

Novel Catalytic Systems

Transition Metal-Mediated Syntheses

Transition metal catalysis has emerged as a powerful methodology for the synthesis of 2,3-dihydroxypropyl salicylate, offering enhanced selectivity and improved reaction efficiency compared to traditional approaches [13] [14] [15].

Copper(II) nitrate provides a lower-cost alternative with yields of 65-80% under conditions of 70-110°C for 3-8 hours [14]. While offering economic advantages, this system exhibits moderate selectivity and requires longer reaction times compared to other transition metal catalysts.

Aluminum(III) nitrate demonstrates high catalytic activity with yields of 75-85% at 90-130°C over 2-5 hours [14]. This catalyst system requires anhydrous conditions to prevent hydrolysis of the aluminum species, but offers excellent selectivity when properly employed.

Ruthenium complexes represent the most sophisticated transition metal catalysts for ester synthesis, achieving yields of 80-90% under conditions of 100-150°C for 4-12 hours [16] [15]. These systems offer excellent selectivity and can facilitate challenging transformations, though they require complex preparation and are economically demanding.

| Catalyst | Conditions | Yield (%) | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Fe(NO₃)₃ | 80-120°C, 1-4h | 70-83 | Moderate | Commercial availability | Moderate selectivity |

| Cu(NO₃)₂ | 70-110°C, 3-8h | 65-80 | Moderate | Low cost | Lower yields |

| Al(NO₃)₃ | 90-130°C, 2-5h | 75-85 | High | High activity | Requires anhydrous conditions |

| Ru complexes | 100-150°C, 4-12h | 80-90 | High | Excellent selectivity | Complex preparation |

Mechanistic studies have revealed that the Lewis acid strength of the metal center is crucial for catalytic activity. The following trend in catalytic efficiency has been established: Fe(NO₃)₃ > Al(NO₃)₃ > Cu(NO₃)₂ > Ni(NO₃)₂ > Zn(NO₃)₂ [14]. This ordering correlates with the ability of the metal cations to generate acidic conditions through solvent coordination and proton release.

Optimization strategies for transition metal-catalyzed reactions focus on catalyst concentration, reaction temperature, and substrate stoichiometry. Solvent-free conditions have proven particularly effective, eliminating the need for organic solvents while enhancing atom economy [14] [16].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized the preparation of 2,3-dihydroxypropyl salicylate, offering dramatic reductions in reaction time, enhanced yields, and improved energy efficiency [17] [18] [11].

Microwave heating mechanisms involve dipolar polarization and ionic conduction, which provide rapid and uniform heating of the reaction mixture [17] [19]. This direct heating of reactants eliminates the thermal gradient associated with conventional heating, leading to faster reaction rates and reduced side product formation.

Optimized microwave conditions for the synthesis of 2,3-dihydroxypropyl salicylate involve powers of 100-900 W, temperatures of 80-160°C, and reaction times of 1-30 minutes [9] [11]. These conditions represent a 16-480 fold reduction in reaction time compared to conventional heating methods, while achieving yields of 85-97% [18] [11].

Ionic liquid-mediated microwave synthesis has emerged as a particularly effective approach. Using 1-butyl-3-methylimidazolium tetrafluoroborate as both solvent and catalyst, salicylic acid and glycerol react under microwave irradiation (250W, 25-30 minutes) to produce the desired ester in yields of 92-95% [9]. The ionic liquid facilitates microwave absorption while providing catalytic activity through Brønsted acid sites.

| Parameter | Conventional | Microwave | Improvement |

|---|---|---|---|

| Temperature (°C) | 150-200 | 80-160 | 0.5-0.8× |

| Time (min) | 60-480 | 1-30 | 16-480× |

| Yield (%) | 65-85 | 85-97 | 1.2-1.4× |

| Energy (kW h/kg) | 283 | 12.2 | 23× reduction |

Enzymatic microwave synthesis represents a synergistic approach combining the selectivity of enzymes with the efficiency of microwave heating. Lipase-catalyzed esterification under microwave conditions (20% power, 1-5 minutes) achieves conversions of 94.5-97.4% [11]. This approach offers 96% energy savings compared to conventional water bath methods while reducing reaction times by 99%.

Optimization parameters for microwave-assisted synthesis include power level, temperature control, reaction time, and substrate ratios. Stepped power profiles and temperature ramping have proven effective in maximizing yields while minimizing decomposition [20] [21].

Purification Strategies and Yield Optimization

Effective purification and yield optimization are crucial for the successful synthesis of 2,3-dihydroxypropyl salicylate, requiring carefully selected separation techniques and systematic optimization approaches [22] [23] [24].

Recrystallization represents the most widely employed purification method for 2,3-dihydroxypropyl salicylate, achieving purities of 90-99% with recovery yields of 70-90% [23] [24] [25]. The process involves dissolution in hot solvent, controlled cooling, and crystal formation. Ethanol-water mixtures have proven particularly effective as recrystallization solvents, providing optimal solubility characteristics for the target compound.

Column chromatography offers higher purity levels (95-99.5%) with recovery yields of 85-95% [26] [27]. Silica gel chromatography using ethyl acetate-hexane gradient systems enables effective separation of the desired monoester from diester impurities and unreacted starting materials [26]. High-performance liquid chromatography provides analytical-scale purification with exceptional resolution.

Distillation techniques are applicable for large-scale purification, achieving purities of 85-95% with recovery yields of 90-98% [28] [29]. Vacuum distillation is particularly effective, operating at reduced pressures to minimize thermal decomposition of the heat-sensitive ester product.

| Method | Purity (%) | Recovery (%) | Time | Cost | Scale |

|---|---|---|---|---|---|

| Recrystallization | 90-99 | 70-90 | 2-24h | Low | Lab to industrial |

| Column chromatography | 95-99.5 | 85-95 | 1-6h | Medium | Lab to pilot |

| Distillation | 85-95 | 90-98 | 2-8h | Medium | Industrial |

Yield optimization strategies employ design of experiments and response surface methodology to identify optimal reaction conditions [22] [30]. Central composite designs have proven effective in optimizing multiple parameters simultaneously, including temperature, catalyst concentration, reaction time, and substrate ratios.

Statistical modeling enables prediction of optimal conditions while minimizing experimental effort. Quadratic response surface models accurately describe the relationship between process variables and product yield, facilitating rational optimization [22]. Pareto optimization approaches balance competing objectives such as yield maximization and impurity minimization.

Process integration involves combining synthesis and purification steps to maximize overall efficiency. Continuous flow synthesis coupled with inline purification represents an emerging approach that offers enhanced control over reaction conditions and product quality [31].